1,3,5-Trihydroxyacridin-9(10H)-one

Description

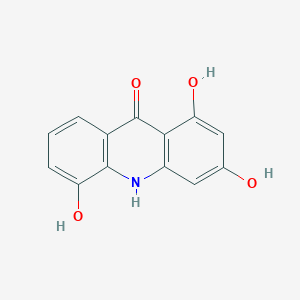

1,3,5-Trihydroxyacridin-9(10H)-one (synonyms: JUNOSINE, 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone) is a polyhydroxy-substituted acridinone derivative characterized by a fused tricyclic aromatic system. The compound features hydroxyl groups at positions 1, 3, and 5 of the acridinone core, a methyl group at position 10, and a prenyl (3-methyl-2-butenyl) substituent at position 2 .

Acridinones are widely studied for their diverse applications, including anticancer, antimicrobial, and fluorescent properties. The synthesis of such derivatives often involves cyclization reactions or functionalization of pre-existing acridinone frameworks, as seen in and , which describe methods for introducing amino, imino, and halogen substituents .

Properties

CAS No. |

85990-00-7 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

1,3,5-trihydroxy-10H-acridin-9-one |

InChI |

InChI=1S/C13H9NO4/c15-6-4-8-11(10(17)5-6)13(18)7-2-1-3-9(16)12(7)14-8/h1-5,15-17H,(H,14,18) |

InChI Key |

QCNWCELEAMCXOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C(C2=O)C(=CC(=C3)O)O |

Origin of Product |

United States |

Biological Activity

1,3,5-Trihydroxyacridin-9(10H)-one, also known as acridine-9(10H)-one or THA, is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H9N1O3

- Molecular Weight : 229.22 g/mol

- CAS Number : 10024-85-4

The presence of hydroxyl groups in the acridine structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests a potential application in developing new antimicrobial agents against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression.

A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings support further exploration into its use as a chemotherapeutic agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses substantial free radical scavenging activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound. For instance:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the efficacy of a formulation containing this compound against multidrug-resistant bacterial infections in hospitalized patients. The results showed a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment Study : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated promising antitumor activity with manageable side effects.

Comparison with Similar Compounds

The biological and chemical properties of acridinone derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 1,3,5-Trihydroxyacridin-9(10H)-one with structurally related compounds, supported by experimental data from the literature.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Acridinone Derivatives

Substituent Effects on Properties

- For example, 1-Hydroxy-3-methoxyacridin-9(10H)-one (LogP = 2.4) exhibits lower lipophilicity compared to halogenated derivatives like 3-Chloro-10-methylacridin-9(10H)-one (LogP ≈ 2.7) .

- Halogen Substitution : Halogens (e.g., F, Cl) increase molecular weight and electron-withdrawing effects, which may enhance stability and intermolecular interactions. 7-Fluoro-1,3-diphenylacridin-9(10H)-one (2c) demonstrates high thermal stability (m.p. 294–295°C) due to fluorine’s strong electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.